
H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH” is a peptide composed of 20 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes amino acids such as serine, arginine, leucine, lysine, valine, alanine, proline, isoleucine, methionine, glutamic acid, tyrosine, glycine, and threonine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The temporary protecting group on the amino acid’s amine group is removed, typically using trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing methionine or cysteine can be oxidized to form sulfoxides or disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like “H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH” have diverse applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of larger proteins and as models for studying protein folding and interactions.
Biology: Peptides serve as signaling molecules, hormones, and enzyme substrates. They are also used in studying cell signaling pathways and receptor-ligand interactions.
Medicine: Peptides are employed in drug development, particularly as therapeutic agents for diseases like cancer, diabetes, and infectious diseases. They can also be used in vaccine development.
Industry: Peptides find applications in biotechnology, such as in the production of enzymes, bioactive compounds, and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzymes: Peptides can act as substrates or inhibitors of enzymes, modulating their activity.
Ion Channels: Peptides can influence the activity of ion channels, affecting cellular ion flux.
The specific pathways involved depend on the peptide’s sequence and the biological context in which it operates.
Comparison with Similar Compounds
Similar Compounds
Peptides with similar sequences or structural motifs can exhibit comparable properties and functions. Some similar compounds include:
- H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
Uniqueness
The uniqueness of “H-Ser-Arg-Leu-Ser-Lys-Val-Ala-Pro-Val-Ile-Lys-Ala-Arg-Met-Met-Glu-Tyr-Gly-Thr-Thr-OH” lies in its specific sequence, which determines its structure and function. The presence of particular amino acids in specific positions can confer unique binding properties, stability, and biological activity.
Properties
Molecular Formula |
C97H168N28O28S2 |
|---|---|
Molecular Weight |
2238.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[2-[[(2S,3R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H168N28O28S2/c1-15-51(8)74(123-91(148)73(50(6)7)122-89(146)69-27-22-40-125(69)94(151)53(10)109-90(147)72(49(4)5)121-86(143)60(24-17-19-37-99)112-88(145)68(47-127)119-87(144)66(43-48(2)3)117-82(139)62(26-21-39-106-97(103)104)111-78(135)58(100)46-126)92(149)116-59(23-16-18-36-98)80(137)108-52(9)77(134)110-61(25-20-38-105-96(101)102)81(138)114-65(35-42-155-14)85(142)115-64(34-41-154-13)84(141)113-63(32-33-71(132)133)83(140)118-67(44-56-28-30-57(130)31-29-56)79(136)107-45-70(131)120-75(54(11)128)93(150)124-76(55(12)129)95(152)153/h28-31,48-55,58-69,72-76,126-130H,15-27,32-47,98-100H2,1-14H3,(H,107,136)(H,108,137)(H,109,147)(H,110,134)(H,111,135)(H,112,145)(H,113,141)(H,114,138)(H,115,142)(H,116,149)(H,117,139)(H,118,140)(H,119,144)(H,120,131)(H,121,143)(H,122,146)(H,123,148)(H,124,150)(H,132,133)(H,152,153)(H4,101,102,105)(H4,103,104,106)/t51-,52-,53-,54+,55+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-,73-,74-,75-,76-/m0/s1 |
InChI Key |
ZYTDAUMVRZWQAV-QIWUVYCYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


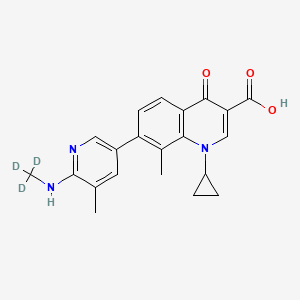
![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)
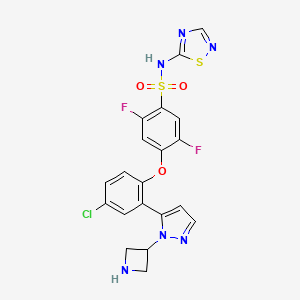

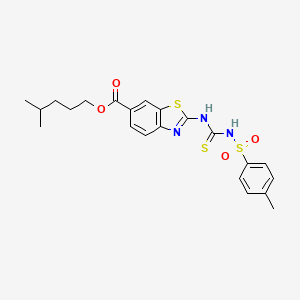
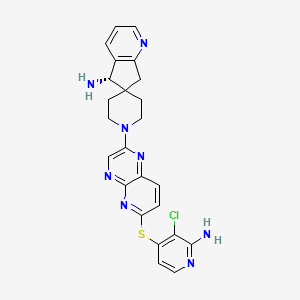
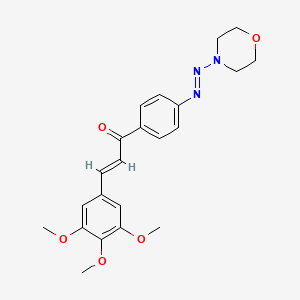
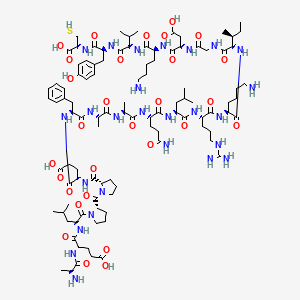
![21-[(4-Tert-butylphenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide](/img/structure/B12372249.png)
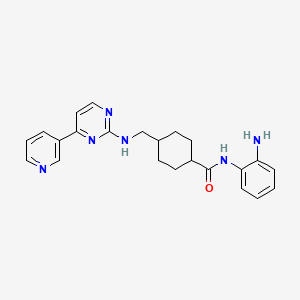
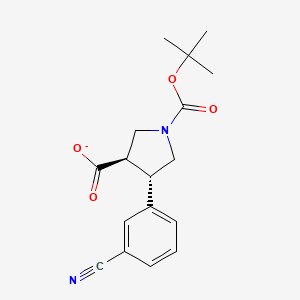
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(6-chloro-1,3-benzothiazol-2-yl)-2-(propanoylamino)propanoyl]amino]-2-(oxan-4-yl)acetyl]amino]-N-[(4R)-3,4-dihydro-2H-chromen-4-yl]hexanamide](/img/structure/B12372276.png)
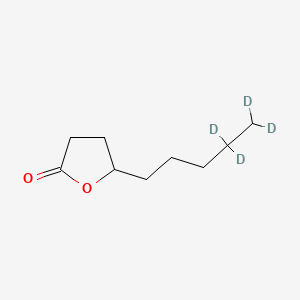
![N-hydroxy-6-[[3-methyl-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]hexanamide](/img/structure/B12372292.png)
